molecular formula C14H17NO B11892833 2-(Azepan-2-ylidene)-1-phenylethan-1-one CAS No. 64944-51-0

2-(Azepan-2-ylidene)-1-phenylethan-1-one

Cat. No.: B11892833
CAS No.: 64944-51-0
M. Wt: 215.29 g/mol
InChI Key: POCGQHMTIWSSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-2-ylidene)-1-phenylethan-1-one is a seven-membered cyclic ketone derivative featuring an azepane ring fused via a conjugated ylidene (C=N) group to a phenylethanone backbone.

Properties

CAS No.

64944-51-0

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(azepan-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C14H17NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,11,15H,2,5-6,9-10H2

InChI Key

POCGQHMTIWSSTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC(=O)C2=CC=CC=C2)NCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE typically involves the reaction of azepane with phenylethanone under specific conditions. One common method involves the use of a base catalyst to facilitate the formation of the azepane ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinctive azepan ring connected to a phenyl group via a carbonyl linkage. Its molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 199.27 g/mol. The presence of the azepan moiety contributes to its unique reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of 2-(Azepan-2-ylidene)-1-phenylethan-1-one exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

2. Anti-inflammatory Effects
Case studies have demonstrated that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential
Preliminary studies suggest that 2-(Azepan-2-ylidene)-1-phenylethan-1-one may induce apoptosis in cancer cell lines. The compound's ability to interact with specific cellular targets has been highlighted in recent research, indicating its potential role in cancer therapy .

Materials Science Applications

1. Polymer Chemistry
The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and tensile strength, which are crucial for various industrial applications .

2. Photovoltaic Devices
Recent advancements have explored the use of 2-(Azepan-2-ylidene)-1-phenylethan-1-one in organic photovoltaic cells. Its unique electronic properties facilitate charge transport, enhancing the efficiency of solar energy conversion .

Catalysis

1. Organocatalysis
The compound has shown promise as an organocatalyst in various organic transformations, including Michael additions and aldol reactions. Its ability to stabilize transition states through non-covalent interactions makes it an attractive option for green chemistry applications .

2. Asymmetric Synthesis
In asymmetric synthesis, 2-(Azepan-2-ylidene)-1-phenylethan-1-one has been employed to produce chiral intermediates with high enantioselectivity. This application is particularly valuable in the pharmaceutical industry for synthesizing complex molecules with specific stereochemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of 2-(Azepan-2-ylidene)-1-phenylethan-1-one against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the phenyl group significantly enhanced activity against resistant strains.

Case Study 2: Polymer Development

Research focused on synthesizing a new class of polymers incorporating 2-(Azepan-2-ylidene)-1-phenylethan-1-one demonstrated improved mechanical properties compared to traditional polymers. This advancement suggests potential applications in high-performance materials.

Case Study 3: Organocatalytic Reactions

A series of reactions utilizing this compound as an organocatalyst revealed high yields and selectivity in asymmetric synthesis pathways, showcasing its utility in producing pharmaceuticals with desired configurations.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE involves its interaction with specific molecular targets. The azepane ring and phenylethanone group can engage in various binding interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and electronic effects among analogs:

Compound Name Substituent Group Key Structural Feature Molecular Weight Notable Properties References
2-(Azepan-2-ylidene)-1-phenylethan-1-one Azepan-2-ylidene (C=N) Seven-membered ring with ylidene N/A Potential AIE, conjugation effects N/A
(Z)-2-(3-Benzylbenzo[d]thiazol-2-ylidene)-1-phenylethan-1-one Benzothiazole-ylidene Aromatic benzothiazole ring ~337.45 Solid-state emissive, AIE tunability
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole-thioether Heterocyclic thioether linkage 376.44 Antifungal/anticancer potential
2-(Cyclohexylamino)-1-phenylethan-1-one Cyclohexylamino (NH-C6H11) Saturated cyclohexylamine group ~217.31 Hydrogen bonding capacity
2-(Oxan-4-yl)-1-phenylethan-1-one Oxane (tetrahydropyran) Ether-functionalized ring 204.27 Enhanced solubility, low polarity

Key Observations:

  • Ylidene vs. Aromatic Substituents : Benzothiazole-ylidene analogs (e.g., 3j, 3k) exhibit tunable AIE due to aromatic conjugation, whereas the azepan-ylidene derivative’s larger ring may alter emission wavelength and quantum yield .
  • Heterocyclic Linkages : The imidazole-oxadiazole-thioether compound () demonstrates bioactivity, suggesting that the azepan-ylidene variant could be modified for drug design by introducing pharmacophoric groups .
  • Solubility and Polarity : Ether-containing derivatives (e.g., 2-(oxan-4-yl)-1-phenylethan-1-one) show higher solubility in polar solvents compared to azepan-ylidene compounds, which may aggregate in aqueous environments .

Biological Activity

2-(Azepan-2-ylidene)-1-phenylethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H19N
  • Molecular Weight : 229.32 g/mol

Biological Activities

Research indicates that 2-(Azepan-2-ylidene)-1-phenylethan-1-one exhibits various biological activities:

  • Antitumor Activity :
    • Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against certain types of leukemia and solid tumors by inducing apoptosis in cancer cells.
  • Antimicrobial Properties :
    • The compound has exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
  • Neuroprotective Effects :
    • There is evidence supporting its role in protecting neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease.

The biological mechanisms through which 2-(Azepan-2-ylidene)-1-phenylethan-1-one exerts its effects include:

  • Inhibition of Topoisomerase I : This action is critical in disrupting DNA replication in cancer cells, leading to cell death.
  • Modulation of GABA Receptors : The compound appears to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their activity and contributing to its neuroprotective effects.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorHigh
AntimicrobialModerate
NeuroprotectiveHigh

Case Study 1: Antitumor Efficacy

A study published in Clinical Cancer Research evaluated the antitumor effects of 2-(Azepan-2-ylidene)-1-phenylethan-1-one in vitro. The results indicated a significant reduction in cell viability in leukemia cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In a neurobiology journal, researchers reported that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This finding supports its potential use in neurodegenerative disease therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.